5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide

Description

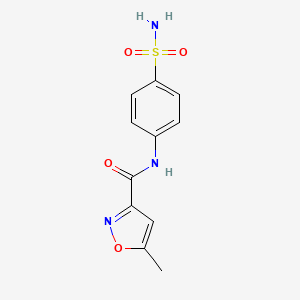

Structure and Key Features:

5-Methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by:

- A 5-methylisoxazole core, a heterocyclic ring with oxygen and nitrogen atoms.

- A carboxamide group at position 3 of the isoxazole.

- A 4-sulfamoylphenyl group attached to the carboxamide nitrogen, providing sulfonamide functionality.

Properties

IUPAC Name |

5-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-7-6-10(14-18-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVSOSWTRTUBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide typically involves the following steps:

Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.

Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.

Final assembly: The final compound is assembled by coupling the isoxazole ring with the sulfonamide group under appropriate reaction conditions.

Chemical Reactions Analysis

5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with sulfanilamide derivatives. The resulting compound features a sulfonamide group that enhances its biological activity.

Chemical Structure:

- Molecular Formula: C12H14N4O3S

- Molecular Weight: 298.33 g/mol

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound and its derivatives:

- Case Study 1: A derivative of this compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). It exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

- Case Study 2: Another study evaluated the compound's efficacy in inhibiting tumor growth in vivo using xenograft models. The compound reduced tumor size by approximately 40% compared to controls after two weeks of treatment .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide involves the inhibition of histone deacetylase. This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound targets histone deacetylase enzymes, thereby affecting various cellular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

Below is a comparative analysis of structurally related isoxazole-3-carboxamide derivatives, highlighting substituent variations and biological activities:

Key Structural and Functional Differences

Sulfamoyl vs. Phenethyl-Sulfamoyl :

- The parent compound’s 4-sulfamoylphenyl group () contrasts with the 4-sulfamoylphenethyl chain in its analog (), which may alter membrane permeability due to increased hydrophobicity .

Heterocyclic Extensions: Compounds fused with xanthenone () or pyrimidine () show expanded π-systems, likely influencing DNA intercalation or kinase inhibition .

Biological Target Specificity: The parent compound’s NLRP3 inhibition () contrasts with GATA4 modulation in diethylamino-substituted analogs (), highlighting substituent-driven target divergence .

Comparative Activity Data

Biological Activity

5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, an isoxazole ring, and a carboxamide moiety. These structural components are crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease is critical in treating conditions like urinary tract infections. Studies have shown that this compound demonstrates potent urease inhibition:

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 22.61 ± 0.14 | 90.6% |

| Flurbiprofen-Sulfadiazine Conjugate | 63.42 ± 1.15 | 60.4% |

This data suggests that the compound is significantly more effective than some established urease inhibitors .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated varying degrees of cytotoxicity depending on the concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 45 |

These findings highlight the potential for this compound to induce apoptosis in cancer cells, particularly at higher concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Urease Inhibition : The sulfonamide group likely binds to the active site of urease, preventing substrate access.

- Cytotoxic Effects : The isoxazole ring may influence cell signaling pathways related to apoptosis, as evidenced by changes in gene expression associated with cell cycle regulation.

Case Studies

- Urease Inhibition in Clinical Models : A study conducted on animal models demonstrated that administering the compound significantly reduced urease activity in renal tissues, correlating with decreased bacterial load.

- Cancer Cell Line Evaluation : In a recent experiment using HL-60 leukemia cells, treatment with the compound resulted in increased levels of p21^WAF-1 and decreased Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways .

Q & A

Q. What are the optimized synthetic routes for 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide?

The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and substituted anilines. A general procedure involves activating the carboxylic acid (e.g., using HATU or EDCI) followed by amide bond formation with 4-sulfamoylaniline. Purification typically employs column chromatography or recrystallization, with yields optimized by controlling stoichiometry, reaction temperature (e.g., 50–80°C), and solvent polarity (e.g., DMF or THF). Low yields may result from steric hindrance or competing side reactions, necessitating iterative optimization .

Q. What standard analytical methods are used to confirm the structure and purity of this compound?

Structural confirmation relies on and NMR to verify proton environments and carbon frameworks, respectively. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. Purity is assessed via HPLC (>95% purity threshold) and differential scanning calorimetry (DSC) for melting point consistency. Spectroscopic discrepancies (e.g., unexpected splitting in NMR) may indicate isomerization or residual solvents, requiring further purification .

Q. Which experimental models are suitable for evaluating its biological activity?

In vitro models include mitochondrial assays using purified mouse liver mitochondria to assess effects on membrane potential (via Rh123 fluorescence) and calcium retention capacity (CRC). Cell-based assays in cultured mammalian cells (e.g., HepG2) can measure cytotoxicity (via MTT assays) and target engagement (e.g., enzyme inhibition). Zebrafish embryos are used for developmental toxicity screening. DMSO concentrations in biological media should not exceed 1% to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Discrepancies between in vitro mitochondrial assays and cell-based results may arise from differences in membrane permeability, metabolic degradation, or off-target effects. Mitigation strategies include:

- Cross-validating results using orthogonal assays (e.g., Seahorse extracellular flux analysis for mitochondrial function).

- Quantifying intracellular compound concentrations via LC-MS.

- Employing genetic knockdowns (siRNA/CRISPR) to confirm target specificity. Contradictions in dose-response curves may require revisiting solubility or aggregation-prone behavior using dynamic light scattering (DLS) .

Q. What computational approaches enhance the design and optimization of this compound’s derivatives?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable synthetic routes. Molecular docking (AutoDock Vina) screens derivatives for target binding affinity, while molecular dynamics simulations (AMBER) assess stability in biological environments. Machine learning models trained on SAR data can prioritize substituents for improved potency or reduced toxicity. These methods reduce trial-and-error experimentation by narrowing candidate pools .

Q. How does this compound interact with metal ions, and what analytical techniques characterize these interactions?

Coordination chemistry studies reveal interactions with transition metals (e.g., Cu, Fe) via sulfonamide and carbonyl groups. UV-Vis spectroscopy monitors ligand-to-metal charge transfer bands, while cyclic voltammetry identifies redox-active complexes. X-ray crystallography resolves binding geometries. Such interactions may influence bioavailability or catalytic activity in enzymatic assays, requiring chelation control experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Hazard assessments (GHS) classify it as acutely toxic (Category 4, H302) and irritant (H315, H319). Handling requires PPE (gloves, goggles), fume hood use, and spill kits. First aid for ingestion involves immediate medical consultation; inhalation requires fresh air and respiratory support. Stability studies under varying pH/temperature conditions (e.g., 4–40°C) inform storage guidelines (desiccated, -20°C) .

Q. What mechanistic insights guide the interpretation of its reactivity in synthetic or biological contexts?

Reaction mechanisms (e.g., nucleophilic acyl substitution in amide formation) are validated using kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS). In biological systems, competitive inhibition assays (Lineweaver-Burk plots) and isotopic labeling (e.g., -tagged compounds) elucidate metabolic pathways. Paradoxical activation effects (e.g., hormesis) require dose-escalation studies across logarithmic scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.